Cas no 151038-96-9 (Doxorubicin-hydrazone-caproyl-maleimide)
ドキソルビシン-ヒドラゾン-カプロイル-マレイミド(Doxorubicin-hydrazone-caproyl-maleimide)は、抗がん剤ドキソルビシンを標的指向性デリバリーシステムに最適化した誘導体です。ヒドラゾン結合により酸性環境(例:腫瘍組織)で選択的に薬物を遊離し、カプロイルスペーサーが分子安定性を向上させます。マレイミド基はチオール基(-SH)との選択的反応性を有し、抗体やペプチドなどの生体分子との安定な結合が可能です。この設計により、従来のドキソルビシンに比べ、非特異的毒性の低減と腫瘍集積性の向上が期待されます。特に抗体薬物複合体(ADC)の構築において有用な中間体として機能します。

151038-96-9 structure
商品名:Doxorubicin-hydrazone-caproyl-maleimide
Doxorubicin-hydrazone-caproyl-maleimide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- DOXO-EMCH
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4
- 1H-Pyrrole-1-hexanoicacid, 2,5-dihydro-2,5-dioxo-, [1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hy
- Doxorubicin-EMCH
- INNO-206
- INNO-206 (ALDOXORUBICIN)
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy
- 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanoic acid (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-hydroxyethylidene)hydrazide, (2S-cis)-
- Doxorubicin(6-maleimidocaproyl)hydrazone
- MC-Doxhzn
- N'-[(1E)-1-{4-[(3-Amino-2,3,6-trideoxyhexopyranosyl)oxy]-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-2-tetracenyl}-2-hydroxyethylidene]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexane hydrazide
- (E)-N'-(1-((2R,4R)-4-((2S,4R,5R,6R)-4-aMino-5-hydroxy-6-Methyltetrahydro-2H-pyran-2-yloxy)-2,5,12-trihydroxy-7-Methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- aldoxorubicina
- aldoxorubicine
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- NSC784722
- N-((E)-(1-((2S,4S)-4-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)-2-hydroxyethylidene)amino)-6-(2,5-dioxopyrrol-1-yl)hexanamide
- Aldoxorubicin (USAN/INN)
- AKOS040733017
- ALDOXORUBICIN
- N'-((1E)-1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXOHEXOPYRANOSYL)OXY)-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-1,2,3,4,6,11-HEXAHYDROTETRACEN-2-YL(-2-HYDROXYETHYLIDENE)-6-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)HEXANOHYDRAZIDE
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (1-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-hydroxyethylidene)hydrazide, (2S-cis)-
- DA-63004
- N'-((E)-1-((2S,4S)-4-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
- Aldoxorubicin (USAN)
- ALDOXORUBICIN [WHO-DD]
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (2E)-2-(1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- CHEMBL2107818
- 1361644-26-9
- AKOS030526452
- Aldoxorubicin [USAN]
- N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide
- NSC-784722
- N'-((1E)-1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXOHEXOPYRANOSYL)OXY)-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-1,2,3,4,6,11-HEXAHYDROTETRACEN-2-YL(-2-HYDROXYETHYLIDENE)-6-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)HEXANOHYDRAZIDE
- D10383
- HY-16261
- BRD-K68928792-001-01-6
- 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, (2E)-2-[1-[(2S,4S)-4-[(3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]-2-hydroxyethylidene]hydrazide
- DA-64457
- MS-31315
- (6-MALEIMIDOCAPROYL)HYDRAZONE OF DOXORUBICIN
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-(4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE, (2S-CIS)-
- BRD-K68928792-001-02-4
- 151038-96-9
- OBMJQRLIQQTJLR-LBMCFUDOSA-N
- SCHEMBL15221892
- ALDOXORUBICIN [INN]
- DB06013
- aldoxorubicinum
- INNO206
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-ALPHA-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- EX-A3971
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- 1H-PYRROLE-1-HEXANOIC ACID, 2,5-DIHYDRO-2,5-DIOXO-, (2E)-2-(1-((2S,4S)-4-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-1,2,3,4,6,11-HEXAHYDRO-2,5,12-TRIHYDROXY-7-METHOXY-6,11-DIOXO-2-NAPHTHACENYL)-2-HYDROXYETHYLIDENE)HYDRAZIDE
- CS-1186
- Doxorubicin-hydrazone-caproyl-maleimide
-
- MDL: MFCD15146982
- インチ: InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23+/t17-,20-,22-,27-,32+,37-/m0/s1
- InChIKey: OBMJQRLIQQTJLR-USGQOSEYSA-N
- ほほえんだ: [H][C@@]1(O[C@H]2C[C@@](/C(CO)=N\NC(CCCCCN3C(C=CC3=O)=O)=O)(O)CC(C2=C4O)=C(O)C5=C4C(C6=C(OC)C=CC=C6C5=O)=O)O[C@@H](C)[C@@H](O)[C@@H](N)C1
計算された属性
- せいみつぶんしりょう: 750.275
- どういたいしつりょう: 750.275
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 54
- 回転可能化学結合数: 12
- 複雑さ: 1510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 268A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.60
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.708
Doxorubicin-hydrazone-caproyl-maleimide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: S23;S24/25
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Doxorubicin-hydrazone-caproyl-maleimide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-5mg |
DOXO-EMCH |
151038-96-9 | 98% | 5mg |
¥1360.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-10mg |
DOXO-EMCH |
151038-96-9 | 98% | 10mg |
¥1753.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-50mg |
DOXO-EMCH |
151038-96-9 | 98% | 50mg |
¥6755.00 | 2023-09-09 | |
TRC | D558040-50mg |
Doxorubicin-hydrazone-caproyl-maleimide |
151038-96-9 | 50mg |
$1315.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032366-100mg |
DOXO-EMCH,98% |
151038-96-9 | 98% | 100mg |
¥16124 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032366-20mg |
DOXO-EMCH,98% |
151038-96-9 | 98% | 20mg |
¥4944 | 2024-05-25 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14742-100mg |
DOXO-EMCH |
151038-96-9 | 98% | 100mg |
¥11044.00 | 2023-09-09 | |
Ambeed | A797485-5mg |
Doxo-emch |
151038-96-9 | 99+% | 5mg |
$171.0 | 2023-06-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124959-20mg |
DOXO-EMCH |
151038-96-9 | 20mg |
¥3,999.00 | 2021-05-25 | ||
A2B Chem LLC | AA76296-100mg |
Doxo-emch |
151038-96-9 | 97% | 100mg |
$864.00 | 2024-04-20 |
Doxorubicin-hydrazone-caproyl-maleimide 関連文献
-
Zhenbao Li,Dan Li,Qingsong Li,Cong Luo,Jing Li,Longfa Kou,Dong Zhang,Haotian Zhang,Songyan Zhao,Qiming Kan,Jie Liu,Peng Zhang,Xiaohong Liu,Yinghua Sun,Yongjun Wang,Zhonggui He,Jin Sun Biomater. Sci. 2018 6 2681
-
Ronghua Ni,Jianhua Zhu,Zhiyuan Xu,Yun Chen J. Mater. Chem. B 2020 8 1290
-
Chao Liang,Ligeng Xu,Guosheng Song,Zhuang Liu Chem. Soc. Rev. 2016 45 6250
-
Zhibo Liu,Xiaoyuan Chen Chem. Soc. Rev. 2016 45 1432
-
Ruyi Wang,Zhongtao Zhang,Bowen Liu,Jingwei Xue,Fulei Liu,Tongzhong Tang,Wenyuan Liu,Feng Feng,Wei Qu Biomater. Sci. 2021 9 3621
151038-96-9 (Doxorubicin-hydrazone-caproyl-maleimide) 関連製品
- 1796395-19-1(5-Oxo-1-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)pyrrolidine-3-carboxylic acid)
- 899744-07-1(N'-(4-fluoro-3-nitrophenyl)-N-3-(2-oxopyrrolidin-1-yl)propylethanediamide)
- 2248416-12-6(3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole)
- 147555-81-5((4-aminobut-2-yn-1-yl)diethylamine dihydrochloride)
- 1423033-21-9(methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate)
- 468740-96-7(2H-Indol-2-one, 7-chloro-5-(chloroacetyl)-1,3-dihydro-)
- 2138352-53-9(4-(Difluoromethanesulfonamido)-2-methoxybenzene-1-sulfonyl fluoride)
- 2172533-20-7(2-cyclopentyl-5-propyloxolane-3-carboxylic acid)
- 88486-02-6(Benzeneacetonitrile, 4-hydroxy-a-(phenylamino)-)
- 1311944-38-3(N-(1-cyanocyclopentyl)-2-(5-methylthiophen-2-yl)acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:151038-96-9)Doxorubicin-hydrazone-caproyl-maleimide

清らかである:99%
はかる:100mg
価格 ($):1670.0